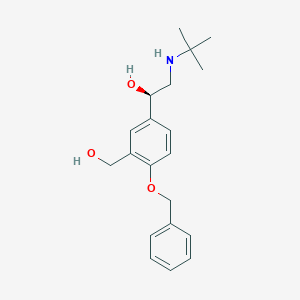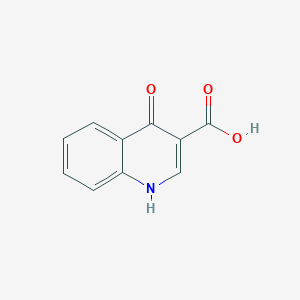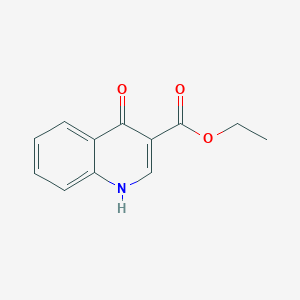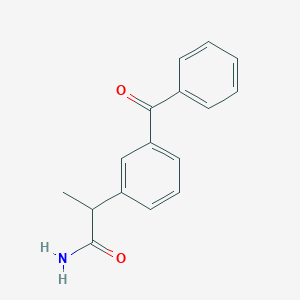
ケトプロフェンアミド
概要
説明
Ketoprofen amide, also known as Ketoprofen amide, is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ketoprofen amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ketoprofen amide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化活性
ケトプロフェンアミドは、抗酸化剤としての可能性について研究されてきました。抗酸化活性は、細胞損傷につながる可能性のある酸化ストレスを予防する上で重要であり、さまざまな疾患に関与しています。 ケトプロフェンの新規アミドは、還元されたケトプロフェン誘導体のアミドよりも強力な抗酸化能を示しました .
リポキシゲナーゼ阻害
これらの化合物は、炎症プロセスに関与する酵素であるリポキシゲナーゼを阻害する能力について評価されてきました。リポキシゲナーゼ阻害剤は、炎症性疾患の治療に重要です。 ケトプロフェンアミドは、リポキシゲナーゼ阻害の強さで異なり、一部の化合物は強力な阻害効果を示しています .
細胞静止剤
ケトプロフェンアミドは、細胞の成長と増殖を阻害する能力を指す細胞静止活性についてスクリーニングされています。この特性は、特に癌細胞の増殖を制御することが主要な目的である癌研究において関連性があります。 一部のケトプロフェンアミドは、顕著な細胞静止活性 .
薬物特性の強化
ケトプロフェンのアミド化は、非選択的NSAIDsに関連する胃腸副作用なしに、痛みと炎症の管理に重要なCOX-2阻害剤に対する選択性を向上させることが示されています。 この修飾は、より安全な抗炎症薬の開発につながる可能性があります .
ウシ血清アルブミンとの相互作用
ケトプロフェンアミドを含むケトプロフェンベースのイオン液体は、合成され、ウシ血清アルブミン(BSA)との相互作用が評価されています。BSA相互作用は、薬物分布、有効性、代謝に影響を与える可能性があるため重要です。 これらの化合物のBSAへの結合は、薬物設計と送達に影響を与えます .
AChE阻害活性
ケトプロフェンアミドは、AChE阻害活性を評価することを目的として合成されています。アセチルコリンエステラーゼ(AChE)阻害剤は、アルツハイマー病の治療に使用されており、新規AChE阻害剤の開発は活発な研究分野です。 抗炎症薬ケトプロフェンはこの研究で重要な中間体として使用されてきました .
作用機序
Target of Action
Ketoprofen amide primarily targets the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme involved in the synthesis of prostaglandins, which are responsible for inflammation, pain, and fever .
Mode of Action
Ketoprofen amide, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs), works by inhibiting the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever . The compound’s interaction with its targets results in a decrease in the production of prostaglandins .
Biochemical Pathways
The primary biochemical pathway affected by ketoprofen amide is the prostaglandin synthesis pathway . By inhibiting the COX-2 enzyme, ketoprofen amide disrupts this pathway, leading to a decrease in the production of prostaglandins . This results in downstream effects such as reduced inflammation, pain, and fever .
Pharmacokinetics
The pharmacokinetics of ketoprofen amide involve its absorption, distribution, metabolism, and excretion (ADME). It binds extensively to plasma albumin and significant concentrations of the drug are attained in synovial fluid . Ketoprofen is eliminated following extensive biotransformation to inactive glucuroconjugated metabolites .
Result of Action
The primary result of ketoprofen amide’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the physiological responses typically associated with inflammation, pain, and fever . In addition, some studies suggest that ketoprofen amide may have anti-inflammatory potential superior to that of other similar compounds .
Action Environment
The action, efficacy, and stability of ketoprofen amide can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can impact the absorption and bioavailability of the drug . Additionally, factors such as the presence of food can affect the drug’s absorption rate
生化学分析
Biochemical Properties
Ketoprofen Amide has been found to interact with various enzymes and proteins. It has been shown to inhibit soybean lipoxygenase and lipid peroxidation . The compound’s ability to inhibit these enzymes suggests that it may play a role in modulating inflammatory processes .
Cellular Effects
Ketoprofen Amide has been found to have cytostatic activity, suggesting that it may influence cell function . It has been shown to have excellent lipid peroxidation inhibition at 0.1 mM concentration, higher than 95% for the derivatives bearing aromatic, cycloalkyl or heterocyclic substituents .
Molecular Mechanism
The molecular mechanism of action of Ketoprofen Amide involves its interaction with enzymes such as soybean lipoxygenase . It inhibits this enzyme, thereby potentially affecting the production of leukotrienes, which are involved in inflammatory responses .
Temporal Effects in Laboratory Settings
Its potent antioxidant and lipoxygenase inhibitory activities suggest that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Ketoprofen Amide at different dosages in animal models have not been extensively studied. Its cytostatic activity suggests that it may have dose-dependent effects on cell proliferation .
Metabolic Pathways
Ketoprofen Amide is likely to be involved in metabolic pathways related to inflammation, given its ability to inhibit lipoxygenase
Transport and Distribution
Its lipophilic nature suggests that it may be able to cross cell membranes and distribute within cells .
Subcellular Localization
Given its lipophilic nature and its ability to cross cell membranes, it may be able to localize to various subcellular compartments .
特性
IUPAC Name |
2-(3-benzoylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-11(16(17)19)13-8-5-9-14(10-13)15(18)12-6-3-2-4-7-12/h2-11H,1H3,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWMCJJRUWWDSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974924 | |
| Record name | 2-(3-Benzoylphenyl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59512-16-2 | |
| Record name | Ketoprofen amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059512162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Benzoylphenyl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KETOPROFEN AMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50IY2AXR5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes ketoprofen amide interesting for pharmaceutical applications?
A1: Ketoprofen amide is a derivative of ketoprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID). Research has explored ketoprofen amide and its derivatives for a range of potential therapeutic applications beyond its parent compound. For example, ketoprofen amides have shown promise as inhibitors of GLI1-mediated transcription, a key component of the Hedgehog (Hh) signaling pathway. [] This pathway plays a crucial role in embryonic development and is implicated in various cancers. Additionally, certain ketoprofen amides demonstrate antioxidant properties and the ability to inhibit lipoxygenase, an enzyme involved in inflammation. [] These findings suggest that ketoprofen amide derivatives could offer valuable therapeutic benefits in areas like cancer treatment and inflammatory diseases.
Q2: Can you elaborate on the structure-activity relationship (SAR) of ketoprofen amides, particularly regarding their GLI1 inhibitory activity?
A2: Researchers investigated the SAR of ketoprofen amides by modifying the ketone carbonyl group of the ketoprofen moiety. [] They found that replacing this group with an ether, amide, sulfonamide, or sulfone yielded compounds with comparable or even greater potency in inhibiting GLI1-mediated transcription compared to the original ketoprofen amides. Notably, a sulfone derivative (compound 30 in the study) exhibited potent inhibition in both GLI1-overexpressing cell lines and those where GLI1 was introduced exogenously. [] This finding highlights the importance of the ketoprofen moiety's specific chemical features for GLI1 inhibition and provides valuable insights for designing more potent and selective inhibitors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

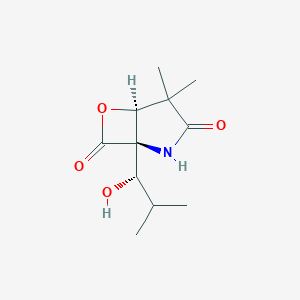
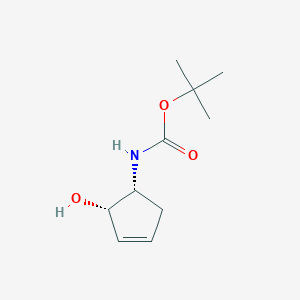

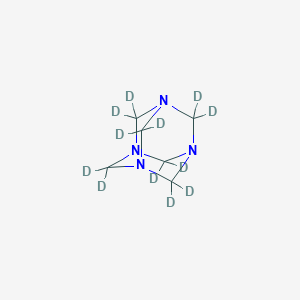
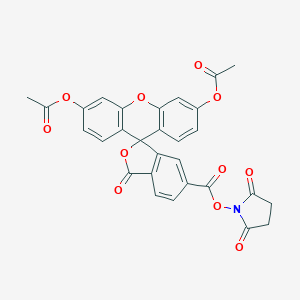
![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)
